molecular formula C5H10O3S B3112578 (2R,3S,4R)-2-(hydroxymethyl)tetrahydrothiophene-3,4-diol CAS No. 190315-43-6

(2R,3S,4R)-2-(hydroxymethyl)tetrahydrothiophene-3,4-diol

Cat. No.: B3112578
CAS No.: 190315-43-6
M. Wt: 150.2 g/mol
InChI Key: VLVSFIRYIVAVKW-LMVFSUKVSA-N
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Description

(2R,3S,4R)-2-(hydroxymethyl)tetrahydrothiophene-3,4-diol is a chiral compound with a tetrahydrothiophene ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4R)-2-(hydroxymethyl)tetrahydrothiophene-3,4-diol typically involves the use of chiral building blocks and specific reaction conditions to ensure the correct stereochemistry. One common method involves the reduction of a suitable precursor, such as a thiophene derivative, followed by hydroxylation and hydroxymethylation reactions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes. This ensures consistent quality and scalability for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4R)-2-(hydroxymethyl)tetrahydrothiophene-3,4-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and substitution reagents like halogenating agents or alkylating agents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce halogenated or alkylated derivatives.

Scientific Research Applications

(2R,3S,4R)-2-(hydroxymethyl)tetrahydrothiophene-3,4-diol has several scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,3S,4R)-2-(hydroxymethyl)tetrahydrothiophene-3,4-diol involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxymethyl groups play a crucial role in its binding affinity and reactivity with enzymes and other biomolecules. These interactions can modulate biochemical pathways and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S,4R)-2-(hydroxymethyl)tetrahydrothiophene-3,4-diol: Unique due to its specific stereochemistry and functional groups.

    This compound analogs: Compounds with similar structures but different functional groups or stereochemistry.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of both hydroxyl and hydroxymethyl groups

Properties

IUPAC Name

(2R,3S,4R)-2-(hydroxymethyl)thiolane-3,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3S/c6-1-4-5(8)3(7)2-9-4/h3-8H,1-2H2/t3-,4+,5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVSFIRYIVAVKW-LMVFSUKVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(S1)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H](S1)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3S,4R)-2-(hydroxymethyl)tetrahydrothiophene-3,4-diol
Reactant of Route 2
(2R,3S,4R)-2-(hydroxymethyl)tetrahydrothiophene-3,4-diol
Reactant of Route 3
(2R,3S,4R)-2-(hydroxymethyl)tetrahydrothiophene-3,4-diol
Reactant of Route 4
(2R,3S,4R)-2-(hydroxymethyl)tetrahydrothiophene-3,4-diol
Reactant of Route 5
(2R,3S,4R)-2-(hydroxymethyl)tetrahydrothiophene-3,4-diol
Reactant of Route 6
(2R,3S,4R)-2-(hydroxymethyl)tetrahydrothiophene-3,4-diol

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